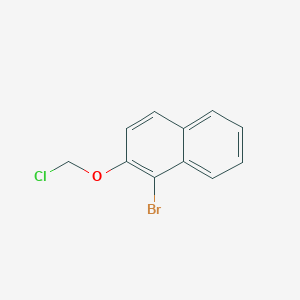
1-Bromo-2-(chloromethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(chloromethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the first position and a chloromethoxy group at the second position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(chloromethoxy)naphthalene can be synthesized through a multi-step process involving the bromination and chloromethoxylation of naphthalene. The bromination of naphthalene typically involves the reaction of naphthalene with bromine in the presence of a catalyst such as iron or aluminum bromide . The resulting 1-bromonaphthalene can then be subjected to chloromethoxylation using chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(chloromethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, forming nitrile derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinone derivatives.
Reduction Reactions: The chloromethoxy group can be reduced to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nitrile Derivatives: Formed through substitution reactions.
Naphthoquinone Derivatives: Formed through oxidation reactions.
Hydroxyl Derivatives: Formed through reduction reactions.
Scientific Research Applications
1-Bromo-2-(chloromethoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(chloromethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The bromine and chloromethoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Bromo-2-(chloromethoxy)naphthalene is unique due to the presence of both bromine and chloromethoxy groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to other similar compounds. The chloromethoxy group, in particular, provides additional sites for chemical modification and derivatization, enhancing its versatility in synthetic chemistry.
Properties
Molecular Formula |
C11H8BrClO |
|---|---|
Molecular Weight |
271.54 g/mol |
IUPAC Name |
1-bromo-2-(chloromethoxy)naphthalene |
InChI |
InChI=1S/C11H8BrClO/c12-11-9-4-2-1-3-8(9)5-6-10(11)14-7-13/h1-6H,7H2 |
InChI Key |
RUYCEBGDDBQHAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686814.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13686815.png)
![2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester](/img/structure/B13686816.png)
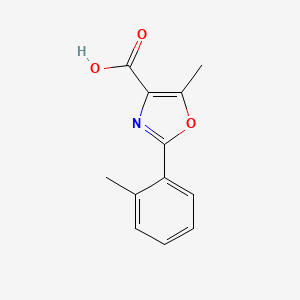
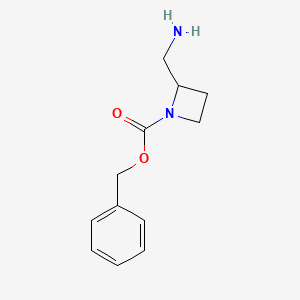
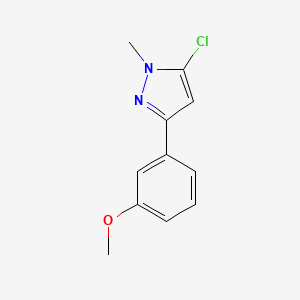

![6-Fluorobenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13686840.png)
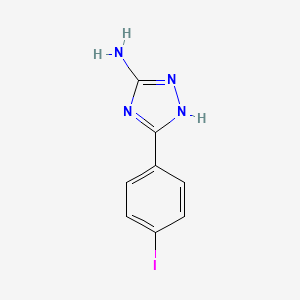
![(3S,9bR)-3-[(1-Methyl-3-indolyl)methyl]-9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B13686848.png)
![4-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13686861.png)
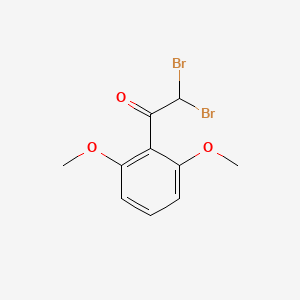
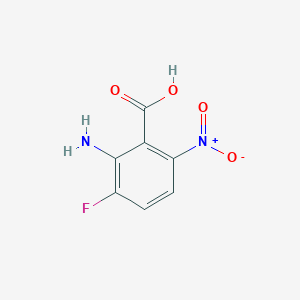
![4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole](/img/structure/B13686878.png)
